molecular formula C6H11ClN2O2 B3372054 N-[2-(acetylamino)ethyl]-2-chloroacetamide CAS No. 86240-79-1

N-[2-(acetylamino)ethyl]-2-chloroacetamide

Cat. No. B3372054
CAS RN: 86240-79-1
M. Wt: 178.62 g/mol
InChI Key: MGROUKHXGBRDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[2-(acetylamino)ethyl]-2-chloroacetamide” is a biochemical used for proteomics research . It has a molecular formula of C6H11ClN2O2 and a molecular weight of 178.62 .


Synthesis Analysis

The synthesis of compounds similar to “N-[2-(acetylamino)ethyl]-2-chloroacetamide” can be accomplished through various organic transformations . For instance, the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or starting with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .


Physical And Chemical Properties Analysis

“N-[2-(acetylamino)ethyl]-2-chloroacetamide” has a molecular weight of 178.62 . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Biodegradation Studies

The anaerobic degradation of chloroacetamide herbicides, which are structurally related to N-[2-(acetylamino)ethyl]-2-chloroacetamide, has been a topic of research due to environmental concerns. A study on the anaerobic biodegradation of acetochlor, a chloroacetamide herbicide, revealed the potential of certain microbes to degrade such compounds. This research could be valuable in understanding the environmental impact and degradation pathways of similar compounds (Liu et al., 2020).

Metabolism and Toxicology

The metabolism of chloroacetamide herbicides, including compounds structurally related to N-[2-(acetylamino)ethyl]-2-chloroacetamide, has been extensively studied to understand their toxicological profile. For instance, the comparative metabolism of acetochlor in human and rat liver microsomes provides insights into the metabolic pathways and potential toxicities of these compounds (Coleman et al., 2000).

properties

IUPAC Name

N-(2-acetamidoethyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O2/c1-5(10)8-2-3-9-6(11)4-7/h2-4H2,1H3,(H,8,10)(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGROUKHXGBRDNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(acetylamino)ethyl]-2-chloroacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(acetylamino)ethyl]-2-chloroacetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[2-(acetylamino)ethyl]-2-chloroacetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(acetylamino)ethyl]-2-chloroacetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(acetylamino)ethyl]-2-chloroacetamide
Reactant of Route 5
Reactant of Route 5
N-[2-(acetylamino)ethyl]-2-chloroacetamide
Reactant of Route 6
Reactant of Route 6
N-[2-(acetylamino)ethyl]-2-chloroacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.